

5-Bromo-4,6-dichloropyrimidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-4,6-dichloropyrimidine**

Cat. No.: **B1266721**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of **5-Bromo-4,6-dichloropyrimidine**. The information is curated for researchers, scientists, and professionals in the field of drug development who utilize substituted pyrimidines as building blocks in the synthesis of novel therapeutic agents. This document presents quantitative data in a structured format, details relevant experimental methodologies, and visualizes a key signaling pathway where derivatives of similar compounds play a crucial role.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of **5-Bromo-4,6-dichloropyrimidine** are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Source
Molecular Formula	C ₄ HBrCl ₂ N ₂	[1]
Molecular Weight	227.87 g/mol	[1]
Melting Point	77-81 °C	Thermo Scientific Alfa Aesar
Physical Appearance	Solid	Thermo Scientific Alfa Aesar
CAS Number	68797-61-5	[1]
IUPAC Name	5-bromo-4,6-dichloropyrimidine	[1]
SMILES	C1=NC(=C(C(=N1)Cl)Br)Cl	[1]
InChI	InChI=1S/C4HBrCl2N2/c5-2-3(6)8-1-9-4(2)7/h1H	[1]
XLogP3-AA (Computed)	2.8	[1]

Experimental Protocols

The following sections detail standardized experimental procedures for the determination of the key physicochemical properties of solid organic compounds like **5-Bromo-4,6-dichloropyrimidine**.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities.

Principle: A small, finely powdered sample of the compound is heated slowly in a capillary tube. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)

- Capillary tubes (sealed at one end)
- Thermometer
- Spatula
- Mortar and pestle (optional, for grinding crystals)

Procedure:

- Ensure the sample of **5-Bromo-4,6-dichloropyrimidine** is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.
- Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the solid.[2]
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the sample rapidly to a temperature about 10-15°C below the expected melting point.
- Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[2]
- Record the temperature at which the first drop of liquid appears (the beginning of melting).
- Continue heating slowly and record the temperature at which the last solid crystal melts (the end of melting).
- The recorded range is the melting point of the sample. For pure compounds, this range is typically narrow (0.5-2°C).

Boiling Point Determination (for solids, by distillation under reduced pressure)

While **5-Bromo-4,6-dichloropyrimidine** is a solid at room temperature, its boiling point at reduced pressure can be a useful characteristic.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.^{[3][4]} For solids or high-boiling liquids, this is often determined under reduced pressure to prevent decomposition. The capillary method is a common micro-scale technique.

Apparatus:

- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating bath (e.g., oil bath) or heating block
- Vacuum source and manometer

Procedure:

- Place a small amount of **5-Bromo-4,6-dichloropyrimidine** into the fusion tube.
- Invert a capillary tube (sealed end up) and place it into the fusion tube containing the sample.
- Attach the fusion tube to a thermometer and place the assembly in a heating bath.
- Connect the apparatus to a vacuum source and reduce the pressure to the desired level, recording the pressure from the manometer.
- Begin heating the bath slowly and observe the capillary tube.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- When a continuous stream of bubbles is observed, stop heating and allow the bath to cool slowly.

- The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[4]

Solubility Determination

Understanding the solubility of **5-Bromo-4,6-dichloropyrimidine** in various solvents is crucial for its use in reactions, purification, and formulation.

Principle: The solubility of a solid in a solvent is determined by observing the amount of solute that can dissolve in a given volume of solvent at a specific temperature to form a homogeneous solution. The general principle of "like dissolves like" is a useful guide.

Apparatus:

- Small test tubes
- Spatula
- Vortex mixer or stirring rod
- A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane)

Procedure:

- Place approximately 10 mg of **5-Bromo-4,6-dichloropyrimidine** into a small test tube.
- Add 0.5 mL of the chosen solvent to the test tube.
- Vigorously agitate the mixture using a vortex mixer or by stirring with a glass rod for about 1-2 minutes.
- Observe the mixture. If the solid completely dissolves, it is considered "soluble" in that solvent.
- If the solid does not dissolve, the sample is "insoluble." If some but not all of the solid dissolves, it can be classified as "partially soluble."

- For water solubility, the pH of the resulting solution can be tested with pH paper to indicate if the compound is acidic or basic.[5]
- Repeat this procedure for a range of solvents from polar to non-polar to establish a solubility profile.

Biological Relevance and Signaling Pathway

While **5-Bromo-4,6-dichloropyrimidine** is primarily a synthetic intermediate, it is structurally related to key components used in the synthesis of pharmacologically active molecules. For instance, the structurally similar compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine, is a crucial intermediate in the synthesis of Macitentan, a dual endothelin receptor antagonist. Macitentan is used in the treatment of pulmonary arterial hypertension. Therefore, understanding the endothelin signaling pathway provides context for the application of such pyrimidine derivatives in drug discovery.

The following diagram illustrates the simplified endothelin signaling pathway and the mechanism of action of a dual endothelin receptor antagonist like Macitentan.

[Click to download full resolution via product page](#)

Caption: Simplified Endothelin-1 signaling pathway and the inhibitory action of a dual antagonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrimidine, 5-bromo-4,6-dichloro- | C4HBrCl₂N₂ | CID 111605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. Video: Boiling Points - Concept [jove.com]
- 5. youtube.com [youtube.com]
- To cite this document: BenchChem. [5-Bromo-4,6-dichloropyrimidine: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266721#physicochemical-properties-of-5-bromo-4-6-dichloropyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com